
3-Methylundecanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylundecanal is an organic compound with the molecular formula C12H24O. It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinctive odor, which is often described as citrusy or floral. It is used in various applications, particularly in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methylundecanal can be synthesized through several methods. One common approach involves the oxidation of 3-methylundecanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to yield the desired aldehyde.
Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of 1-decene. This process involves the addition of a formyl group to the terminal carbon of the alkene, followed by hydrogenation to produce the aldehyde. The reaction is catalyzed by transition metal complexes, such as rhodium or cobalt, under high pressure and temperature.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylundecanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form the corresponding carboxylic acid, 3-methylundecanoic acid, using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 3-methylundecanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming derivatives like imines or oximes when reacted with amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, hydroxylamine
Major Products:
Oxidation: 3-Methylundecanoic acid
Reduction: 3-Methylundecanol
Substitution: Imines, oximes
Wissenschaftliche Forschungsanwendungen
3-Methylundecanal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is widely used in the fragrance industry due to its pleasant odor. It is a key ingredient in perfumes, soaps, and detergents.
Wirkmechanismus
The mechanism of action of 3-Methylundecanal involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets are primarily olfactory receptor proteins, which are part of the G-protein coupled receptor (GPCR) family. The binding of this compound to these receptors activates a cascade of intracellular events, leading to the generation of nerve impulses that are transmitted to the brain, where the odor is perceived.
Vergleich Mit ähnlichen Verbindungen
2-Methylundecanal: Similar in structure but with the methyl group attached to the second carbon instead of the third. It has a slightly different odor profile and is also used in fragrances.
3-Methylthiodecanal: Contains a sulfur atom in the chain, giving it distinct olfactory properties and applications in flavor and fragrance industries.
Hexyl cinnamaldehyde: Another aldehyde used in fragrances, but with a different carbon chain length and aromatic ring, resulting in a different scent.
Uniqueness: 3-Methylundecanal is unique due to its specific molecular structure, which imparts a distinctive citrusy or floral odor. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
77772-06-6 |
|---|---|
Molekularformel |
C12H24O |
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
3-methylundecanal |
InChI |
InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-12(2)10-11-13/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
SXYARAIVIPVMGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



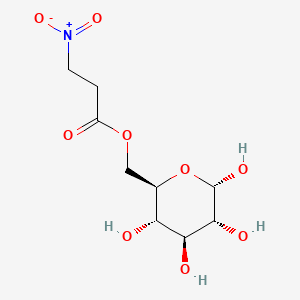
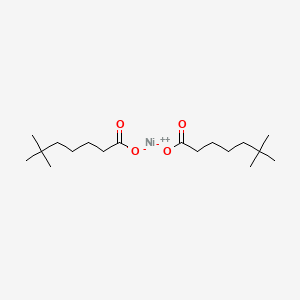

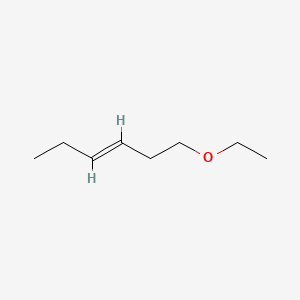
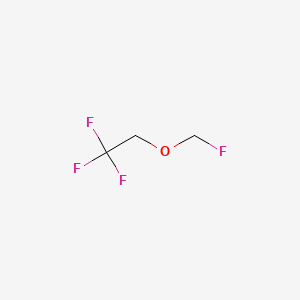

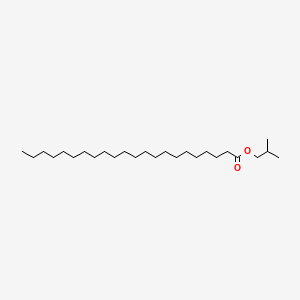



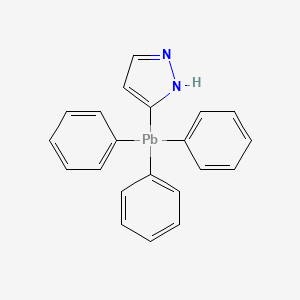

![[3-[[4-[[4-[Hydroxy-[(1-methylpyridin-1-ium-3-yl)amino]methylidene]cyclohexa-2,5-dien-1-ylidene]carbamoyl]benzoyl]amino]phenyl]-(1-methylpyridin-4-ylidene)azanium](/img/structure/B12650363.png)
